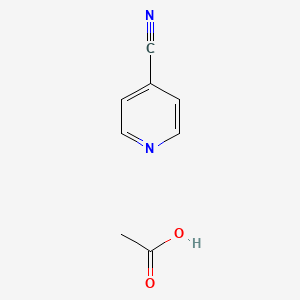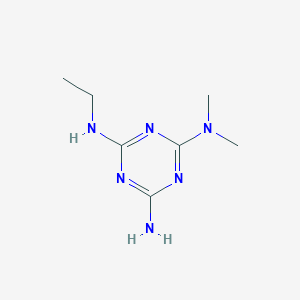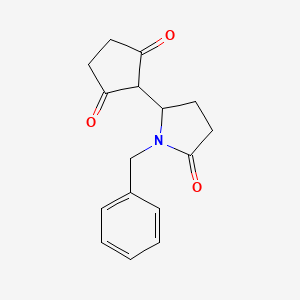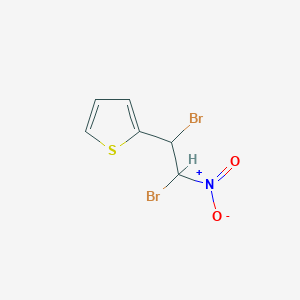
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine is a chemical compound that consists of 20 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine involves specific reaction conditions and reagents. One common method includes the reaction of appropriate amines with phosphorus-containing compounds under controlled conditions . The exact details of the synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds .
Applications De Recherche Scientifique
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific chemical properties. These characteristics make it particularly useful in certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
90053-50-2 |
|---|---|
Formule moléculaire |
C8H20N3P |
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
N,N,4,4,5,5-hexamethyl-1,3,2-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3P/c1-7(2)8(3,4)10-12(9-7)11(5)6/h9-10H,1-6H3 |
Clé InChI |
ZDKRPMOOODXLJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NP(N1)N(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)


![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)






![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

